molecular formula C18H25FN2O3 B3918678 1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide

1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B3918678
M. Wt: 336.4 g/mol
InChI Key: MNVCODWEPISBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this molecule has been evaluated for its anti-tumor activity. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this molecule has been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this molecule can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in vitro and in vivo. Additionally, this molecule has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its high purity and good yield. Additionally, this molecule has shown promising results in inhibiting tumor growth and reducing inflammation. However, the limitations of using this molecule include the lack of understanding of its mechanism of action and the need for further studies to evaluate its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide. Firstly, further studies are needed to understand the mechanism of action of this molecule. This will help to identify potential targets for therapeutic intervention. Secondly, more research is needed to evaluate the safety and efficacy of this molecule in vivo. This will help to determine its potential as a therapeutic agent for cancer and inflammatory diseases. Thirdly, the development of new synthetic methods for this molecule may lead to improved yields and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has shown potential for use in various fields, including medicinal chemistry. The synthesis method for this molecule has been optimized to yield a high purity product with a good yield. This molecule has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this molecule, including further studies to understand its mechanism of action and to evaluate its safety and efficacy in vivo.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-13(2)24-9-8-20-18(23)15-6-7-17(22)21(12-15)11-14-4-3-5-16(19)10-14/h3-5,10,13,15H,6-9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVCODWEPISBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
Reactant of Route 3
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
Reactant of Route 4
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
Reactant of Route 6
1-(3-fluorobenzyl)-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.